Bienvenue dans la boutique en ligne BenchChem!

1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole

Imidazoline I2 receptor Radioligand binding Regioisomer comparison

1-(4,5-Dihydro-1H-imidazol-2-yl)benzimidazole (CAS 130838‑44‑7) is a C10H10N4 heterocycle that fuses a benzimidazole core with a 2‑imidazoline ring attached at the N1 position. This N1‑substituted architecture is the positional isomer of the more extensively characterised 2‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)‑1H‑benzimidazole (CAS 14483‑90‑0).

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
CAS No. 130838-44-7
Cat. No. B145190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole
CAS130838-44-7
Synonyms1H-Benzimidazole,1-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CN=C(N1)N2C=NC3=CC=CC=C32
InChIInChI=1S/C10H10N4/c1-2-4-9-8(3-1)13-7-14(9)10-11-5-6-12-10/h1-4,7H,5-6H2,(H,11,12)
InChIKeyYLPOZTDEWJDCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dihydro-1H-imidazol-2-yl)benzimidazole (CAS 130838-44-7) – Structural and Pharmacological Baseline for Rational Procurement


1-(4,5-Dihydro-1H-imidazol-2-yl)benzimidazole (CAS 130838‑44‑7) is a C10H10N4 heterocycle that fuses a benzimidazole core with a 2‑imidazoline ring attached at the N1 position [1]. This N1‑substituted architecture is the positional isomer of the more extensively characterised 2‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)‑1H‑benzimidazole (CAS 14483‑90‑0) [2]. Physicochemical profiling gives a calculated LogP of ≈0.8, a melting point of 128–130 °C, and a topological polar surface area (TPSA) of ≈42 Ų [1]. These properties distinguish the compound from its C2‑substituted congener (m.p. 261–263 °C; TPSA ≈53 Ų) and indicate markedly different solubility and hydrogen‑bonding capacity.

Why Generic Benzimidazole‑Imidazoline Hybrids Cannot Substitute for 1‑(4,5‑Dihydro‑1H‑imidazol‑2‑yl)benzimidazole


The point of attachment of the imidazoline ring to the benzimidazole scaffold is the dominant determinant of receptor recognition and functional activity. Systematic studies by the Sączewski group demonstrate that shifting the imidazoline substituent from the N2 (or C2) position to the N1 position causes a >200‑fold loss in affinity for imidazoline I2 receptors and a complete collapse of I2/α2‑adrenoceptor selectivity [1][2]. Consequently, 1‑substituted and 2‑substituted isomers are not interchangeable; a decision to purchase one over the other directly dictates the pharmacological profile and the types of experiments that can be meaningfully performed. The quantitative evidence below substantiates this critical differentiation.

Quantitative Differentiation Evidence for 1‑(4,5‑Dihydro‑1H‑imidazol‑2‑yl)benzimidazole (CAS 130838‑44‑7) vs Closest Analogs


I2 Receptor Affinity: >200‑Fold Weaker Than the 2‑Substituted Regioisomer

The N1‑substituted scaffold (typified by 2‑aryl derivatives of the target compound) exhibits only low‑micromolar affinity for rat brain imidazoline I2 receptors, whereas the corresponding N2‑substituted (i.e., C2‑linked) benzimidazoles achieve nanomolar Ki values. Specifically, the unsubstituted C2‑imidazoline‑benzimidazole (CAS 14483‑90‑0) served as the lead scaffold for compounds with Ki = 4.4–17.7 nM [1], while 1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)‑2‑aryl‑benzimidazoles display Ki > 1 µM [2]. This represents a >200‑fold difference in binding affinity driven solely by the position of the imidazoline attachment.

Imidazoline I2 receptor Radioligand binding Regioisomer comparison

I2/α2‑Adrenoceptor Selectivity: Complete Loss of Discrimination in the N1‑Substituted Scaffold

The 2‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)benzimidazole series is characterised by exceptional I2/α2 selectivity ratios (e.g., 4‑methyl derivative 2: selectivity = 4226; 4‑chloro derivative 4: selectivity = 5649) [1]. In contrast, the N1‑substituted benzimidazoles reported in Il Farmaco (2005) show non‑discriminatory binding, with similarly weak (µM) affinity at both I2 and α2 sites [2]. The loss of selectivity is attributed to the altered pKa of the imidazoline ring when attached at N1 rather than C2, which critically influences the protonation state required for I2‑versus‑α2 discrimination [1].

I2/α2 selectivity Adrenoceptor Receptor profiling

Physicochemical Differentiation: Melting Point and Topological Polar Surface Area

Direct comparison of the two regioisomers reveals a melting point depression of >130 °C for the N1‑substituted compound (128–130 °C) relative to the N2‑substituted isomer (261–263 °C) [1][2]. Additionally, the topological polar surface area (TPSA) is ≈11 Ų lower for the 1‑substituted isomer (42.2 vs 53.1 Ų) [1][2], indicating fewer hydrogen‑bonding interactions in the solid state and potentially higher solubility in organic solvents. LogP values are comparable (≈0.8), suggesting that the solubility difference is driven by crystal lattice energy rather than lipophilicity.

Physicochemical properties Melting point TPSA

Human Platelet Antiaggregatory Activity: Class‑Level Efficacy Without Adrenergic Confounding

N‑(4,5‑Dihydro‑1H‑imidazol‑2‑yl)‑1,3‑dihydrobenzimidazole derivatives (the core scaffold of the target compound) have been tested as inhibitors of human blood platelet aggregation induced by adrenaline or ADP [1]. Within this series, compounds of type 3 (bearing a 2‑imino substituent) exhibited significant antiaggregatory effects and reduced arterial blood pressure upon intravenous administration to normotensive rats [1]. Although the parent unsubstituted compound was not the most potent member of the series, the class‑level data indicate that antiplatelet activity can be achieved through a mechanism that is pharmacologically separable from I2/α2‑adrenoceptor activation—a functional profile that is inaccessible to the highly I2‑selective 2‑substituted benzimidazoles.

Antiplatelet aggregation Cardiovascular Adrenaline/ADP

Synthetic Versatility: The N1‑Imidazoline Motif as a Privileged Intermediate for Late‑Stage Diversification

The target compound is not merely an end‑product; it is the key intermediate in the oxidative ring contraction of 2,3,5,6‑tetrahydro‑3H‑imidazo[2,1‑b][1,3,5]benzotriazepines to 1‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)‑2‑aryl‑benzimidazoles [1]. The N1‑imidazoline‑benzimidazole architecture is accessible via a modular two‑step sequence—reaction of 2‑(2‑aminoarylimino)imidazolidines with aryl aldehydes, followed by DDQ‑mediated contraction—allowing systematic variation of the 2‑aryl substituent [1]. This synthetic accessibility contrasts with the 2‑substituted regioisomer, which typically requires condensation of 1,2‑diaminobenzenes with imidate esters or carboxylic acids, offering less flexibility for late‑stage diversification.

Synthetic intermediate Oxidative ring contraction Benzotriazepine

Optimal Application Scenarios for 1‑(4,5‑Dihydro‑1H‑imidazol‑2‑yl)benzimidazole (CAS 130838‑44‑7)


Negative Control Compound for I2‑Imidazoline Receptor Studies

Because the N1‑substituted scaffold exhibits >200‑fold lower I2 affinity than the 2‑substituted regioisomer [1][2], the target compound (or its simple 2‑aryl derivatives) can serve as a well‑characterised negative control in radioligand binding and functional assays of I2 receptor engagement. This application is particularly valuable when profiling novel imidazoline ligands to confirm that observed effects are genuinely I2‑mediated.

Antiplatelet Aggregation Research Without α2‑Adrenoceptor Confounding

The N1‑imidazoline‑benzimidazole chemotype has demonstrated antiaggregatory activity in human platelet assays [3]. Because the scaffold lacks significant I2/α2 selectivity—in stark contrast to the 2‑substituted series which displays selectivity ratios >4,000 [1]—it enables investigation of antiplatelet mechanisms that are independent of adrenergic signalling, a key requirement for cardiovascular drug discovery programs seeking to avoid the haemodynamic side effects associated with α2‑agonism.

Scaffold for Late‑Stage Diversification in Medicinal Chemistry

The N1‑imidazoline‑benzimidazole core is accessible through a modular synthesis that installs the 2‑aryl substituent at a late stage via oxidative ring contraction of benzotriazepine precursors [2]. This synthetic strategy is well suited to parallel library synthesis and structure‑activity relationship (SAR) campaigns, especially for teams that require rapid exploration of 2‑position substituents. The lower melting point (128–130 °C) [4] also facilitates handling and purification compared to the high‑melting 2‑substituted isomer (261–263 °C) [5].

Physicochemical Probe for Membrane Permeability Studies

With a LogP of ≈0.8 and a TPSA of 42.2 Ų [4]—approximately 11 Ų lower than the 2‑substituted regioisomer [5]—the target compound occupies a favourable region of physicochemical space for passive membrane permeation. It can serve as a minimalist probe scaffold for evaluating the impact of N1‑versus‑N2 imidazoline attachment on cellular uptake, P‑glycoprotein efflux, and intracellular target engagement in early‑stage drug discovery.

Quote Request

Request a Quote for 1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.